N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide

Description

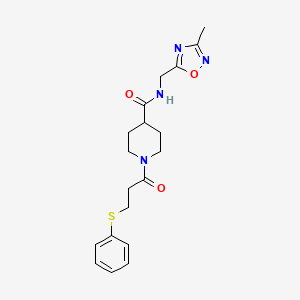

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide core modified with a 3-methyl-1,2,4-oxadiazole moiety and a 3-(phenylthio)propanoyl substituent. This compound combines pharmacophoric elements—piperidine (a six-membered nitrogen-containing ring), 1,2,4-oxadiazole (a heterocycle with two nitrogen and one oxygen atom), and a thioether-linked phenyl group—which are commonly associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-phenylsulfanylpropanoyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-14-21-17(26-22-14)13-20-19(25)15-7-10-23(11-8-15)18(24)9-12-27-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMJRXYZYUCJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its relevance in pharmacology and therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 1,2,4-oxadiazole ring and a phenylthio group. Its IUPAC name is this compound. The molecular formula is C16H20N4O2S.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 1,2,4-Oxadiazole : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.

- Benzamide Attachment : The oxadiazole intermediate is reacted with benzoyl chloride derivatives in the presence of bases to form the desired benzamide linkage.

- Final Modifications : Additional functional groups are introduced through various chemical reactions such as oxidation and reduction to enhance biological activity.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit cell proliferation and induce apoptosis in cancer cells. Research on similar oxadiazole derivatives has shown synergistic effects when combined with established chemotherapeutics like Paclitaxel .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- In Vitro Studies : Preliminary investigations have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The oxadiazole moiety is often linked to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

Research into related compounds has shown promising anti-inflammatory effects:

- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats revealed that oxadiazole derivatives could significantly reduce inflammation compared to standard treatments like Indomethacin .

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity against prostate cancer cells with a mechanism involving apoptosis induction. |

| Study B | Showed effective antibacterial activity against E. coli and Pseudomonas aeruginosa with minimal inhibitory concentrations comparable to leading antibiotics. |

| Study C | Investigated anti-inflammatory properties in rat models, showing reductions in paw swelling comparable to traditional anti-inflammatory drugs. |

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other piperidine-4-carboxamide derivatives bearing heterocyclic substituents. Key analogs and their differentiating features include:

Key Structural Distinctions :

- Unlike triazole-containing analogs (e.g., ), the phenylthio group may confer resistance to metabolic oxidation, improving stability in vivo .

Chemical Reactivity and Stability

- Reactivity : The phenylthio group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, which could be a limitation in drug design . In contrast, oxadiazole rings in analogs (e.g., ) are stable under physiological pH.

- Lipophilicity : Calculated logP values for the target compound (estimated ~3.1) are higher than oxygen-linked analogs (e.g., logP = 2.4 for ), suggesting improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.